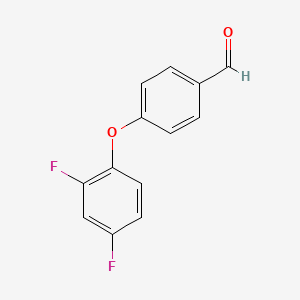

4-(2,4-Difluorophenoxy)benzaldehyde

Description

Contextualization within Fluorinated Aromatic Aldehydes and Phenoxy Derivatives

4-(2,4-Difluorophenoxy)benzaldehyde belongs to two significant classes of organic compounds: fluorinated aromatic aldehydes and phenoxy derivatives (specifically, diaryl ethers).

Fluorinated Aromatic Aldehydes: The introduction of fluorine atoms into aromatic rings can profoundly alter a molecule's properties. nih.gov Fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. nih.govacs.org Aromatic aldehydes, being versatile precursors for a multitude of chemical transformations, become even more valuable when fluorinated. innospk.com Compounds like 2,4-difluorobenzaldehyde (B74705) serve as crucial intermediates in the synthesis of pharmaceuticals, such as the antifungal agent fluconazole, as well as in the creation of pesticides and advanced materials. innospk.comguidechem.comgoogle.com

Chemical Structure and Design Rationale for Research

| Property | Value |

| Molecular Formula | C₁₃H₈F₂O₂ |

| Molecular Weight | 234.20 g/mol |

| Appearance | Solid (Typical) |

| Key Functional Groups | Aldehyde (-CHO), Ether (-O-), Fluoro (-F) |

The benzaldehyde (B42025) portion of the molecule is a primary site of chemical reactivity. The aldehyde group (-CHO) is a versatile functional group in organic synthesis, readily participating in a wide array of chemical reactions. These include:

Oxidation to form a carboxylic acid.

Reduction to yield a benzyl (B1604629) alcohol.

Nucleophilic addition reactions , forming new carbon-carbon or carbon-heteroatom bonds.

Condensation reactions , such as the aldol (B89426) or Knoevenagel condensations, which are fundamental for building larger molecular frameworks. researchgate.net

Reductive amination to produce amines.

Wittig reactions to form alkenes.

This reactivity makes the benzaldehyde core an excellent anchor point for constructing more elaborate molecules, allowing chemists to introduce diverse structural motifs.

The 2,4-difluorophenoxy group is critical to the molecule's unique profile. The substitution of hydrogen with fluorine, a small and highly electronegative atom, has several important consequences: nih.gov

Electronic Effects : Fluorine's strong electron-withdrawing nature alters the electron distribution of the aromatic ring, influencing the molecule's reactivity and interactions. acs.org

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, often making the molecule more resistant to metabolic degradation by enzymes like cytochrome P450. acs.org This is a key strategy in drug design to increase a compound's half-life.

Lipophilicity Modulation : Fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross biological membranes. nih.gov

Binding Interactions : The fluorine atoms can participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, potentially improving binding affinity to target proteins. nih.gov

The specific 2,4- (ortho and para) positioning of the fluorine atoms creates a distinct electronic and steric environment compared to other isomers, which can be crucial for directing synthetic outcomes or achieving specific biological activities.

The ether linkage (-O-) connecting the two aromatic rings is more than just a simple spacer. In diaryl ethers, this bond plays a crucial role in defining the molecule's three-dimensional shape. acs.org

Conformational Flexibility : The C-O-C bond angle provides a degree of rotational freedom, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be critical for fitting into the binding pocket of a biological target.

Chemical Stability : Ethers are generally stable and unreactive under many chemical conditions, providing a robust connection between the two key parts of the molecule. labinsights.nl

Physicochemical Properties : The ether group can act as a hydrogen bond acceptor, influencing the molecule's solubility and interactions with its environment. numberanalytics.com

| Structural Component | Significance in Research and Synthesis |

| Benzaldehyde Core | Provides a reactive site for a wide range of chemical transformations (e.g., condensation, oxidation, reduction), enabling the construction of complex molecules. orientjchem.org |

| Difluorophenoxy Moiety | Enhances metabolic stability, modulates electronic properties and lipophilicity, and can participate in specific binding interactions due to the presence of fluorine atoms. nih.govacs.org |

| Ether Linkage | Offers a stable and flexible connection between the two aromatic rings, influencing the molecule's overall conformation and physicochemical properties. numberanalytics.comnumberanalytics.com |

Broad Academic Significance as a Research Chemical and Versatile Building Block

This compound is primarily valued as a versatile intermediate or building block in synthetic chemistry. Its bifunctional nature—a reactive aldehyde on one end and a specifically fluorinated, stable aromatic system on the other—allows for sequential and controlled chemical modifications. Researchers can leverage this structure to synthesize a variety of target molecules with potential applications in diverse fields. For instance, related fluorinated benzaldehydes are key precursors for pharmaceuticals and agrochemicals. innospk.comguidechem.com The diaryl ether scaffold itself is recognized as a "privileged scaffold" in drug discovery, appearing in compounds with anticancer, antiviral, and antibacterial properties. acs.org

Overview of Research Trajectories and Interdisciplinary Relevance

The unique combination of functional groups in this compound suggests several promising avenues for research, highlighting its interdisciplinary relevance:

Medicinal Chemistry : Its structure is a logical starting point for developing novel therapeutic agents. By modifying the aldehyde group, chemists can synthesize series of compounds (e.g., Schiff bases, chalcones, or heterocyclic systems) for evaluation against various diseases. The difluorophenoxy moiety provides a desirable foundation for enhancing drug-like properties. nih.govacs.org

Agrochemistry : Similar to its role in pharmaceuticals, this compound can be used to create new pesticides, herbicides, and fungicides. The diaryl ether motif is a known feature in potent agrochemicals. acs.orgorientjchem.org

Materials Science : Aromatic aldehydes are used in the synthesis of polymers and dyes. The presence of fluorine can impart desirable properties such as thermal stability and specific optical characteristics, making this compound a candidate for developing advanced materials, including liquid crystals. innospk.comrsc.org

In essence, this compound stands as a highly functionalized and strategically designed platform molecule, offering chemists a valuable tool for innovation across multiple scientific disciplines.

Structure

3D Structure

Properties

Molecular Formula |

C13H8F2O2 |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

4-(2,4-difluorophenoxy)benzaldehyde |

InChI |

InChI=1S/C13H8F2O2/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-8H |

InChI Key |

ITXZQDFVDAXCGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Approaches to the Construction of the 4-(2,4-Difluorophenoxy)benzaldehyde Scaffold

The fundamental structure, or scaffold, of this compound consists of a benzaldehyde (B42025) unit linked to a 2,4-difluorophenyl group through an ether oxygen. The construction of this scaffold can be approached in several ways, primarily involving the formation of the ether linkage at different stages of the synthesis.

The crucial diaryl ether linkage is most commonly formed via a nucleophilic aromatic substitution reaction, a process related to the Williamson ether synthesis. masterorganicchemistry.com This reaction involves an activated aryl halide and a phenoxide. For the synthesis of this compound, two primary pathways are employed:

Pathway A: The reaction of 2,4-difluorophenol (B48109) with 4-fluorobenzaldehyde (B137897).

Pathway B: The reaction of 4-hydroxybenzaldehyde (B117250) with 1,2,4-trifluorobenzene.

In both pathways, a strong base is used to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion. This ion then displaces the fluoride (B91410) from the activated aromatic ring. The fluorine atom at the para-position to the electron-withdrawing aldehyde group in 4-fluorobenzaldehyde is highly activated towards nucleophilic attack. Common bases include potassium carbonate, sodium hydroxide, and potassium fluoride. google.comgoogle.com The reaction is typically carried out in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov

A patent for a similar compound, 4-(4-formylphenoxy)benzaldehyde, highlights a method where 4-hydroxybenzaldehyde is reacted with potassium carbonate to form the potassium salt, followed by reaction with 4-fluorobenzaldehyde. google.com This approach, when adapted for the target molecule, can achieve high purity and yield.

Table 1: Typical Reaction Conditions for Diaryl Ether Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 2,4-Difluorophenol & 4-Fluorobenzaldehyde | Readily available starting materials. |

| Base | Potassium Carbonate (K₂CO₃) | Effective in deprotonating the phenol; relatively inexpensive and easy to handle. nih.gov |

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent that facilitates SNAr reactions. |

| Temperature | 80-150 °C | Provides sufficient energy to overcome the activation barrier for the reaction. nih.gov |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of the aldehyde functionality at high temperatures. google.com |

While direct etherification using a pre-functionalized benzaldehyde (as in 2.1.1) is common, an alternative strategy involves introducing the aldehyde group after the diaryl ether has been formed. wikipedia.org This involves the formylation of 4-(2,4-difluorophenoxy)benzene.

Standard formylation methods include:

Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide, typically DMF, to form the Vilsmeier reagent, which then acts as the formylating agent. This method is effective for electron-rich aromatic rings. The reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with the Vilsmeier reagent is a known method for producing 2,4-dihydroxybenzaldehyde, highlighting its utility in functionalizing phenol derivatives. google.com

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid under high pressure with a catalyst mixture. It is generally suitable for simple aromatic hydrocarbons.

Duff Reaction: This involves the reaction of hexaminetetramine with a phenol in the presence of an acid.

These methods are generally less direct than using 4-fluorobenzaldehyde from the outset and may require additional purification steps.

Functional group interconversion (FGI) provides another synthetic route, allowing for more flexibility in the choice of starting materials. ub.edulkouniv.ac.inimperial.ac.uk An FGI approach involves creating the diaryl ether with a different functional group in the para-position, which is then converted to an aldehyde in a later step.

Key FGI strategies include:

Oxidation of a Benzyl (B1604629) Alcohol: The diaryl ether, 4-(2,4-difluorophenoxy)benzyl alcohol, can be synthesized and then oxidized to the corresponding aldehyde. A variety of oxidizing agents can be used, such as pyridinium (B92312) chlorochromate (PCC) or reagents based on activated DMSO (e.g., Swern oxidation), which are known for selectively oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. imperial.ac.uk

Reduction of a Carboxylic Acid Derivative: A 4-(2,4-difluorophenoxy)benzoic acid or its ester can be reduced to the aldehyde. Using one equivalent of a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures is a standard method for the partial reduction of esters to aldehydes. imperial.ac.ukvanderbilt.edu

Reduction of a Benzonitrile: The diaryl ether can be formed with a nitrile group, creating 4-(2,4-difluorophenoxy)benzonitrile. This nitrile can then be reduced to the aldehyde, for example, using DIBAL-H followed by aqueous workup. vanderbilt.edu

Optimization of Reaction Parameters and Process Efficiency in Synthetic Routes

To maximize yield and purity while minimizing costs and reaction time, the optimization of reaction parameters is crucial. researchgate.net For the primary synthetic route involving nucleophilic aromatic substitution, several factors are systematically adjusted.

Molar Ratios: The ratio of the phenoxide to the aryl halide and the amount of base are critical. Using a slight excess of the phenol and base can drive the reaction to completion, but a large excess can lead to side reactions and purification difficulties. A patent for a related synthesis specifies an optimal molar ratio of potassium carbonate to 4-hydroxybenzaldehyde between 0.6-0.8:1 to reduce impurities. google.com

Temperature and Time: Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts or degradation of the aldehyde. The optimal temperature is a balance between reaction speed and selectivity. Reaction progress is often monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal reaction time. chemicalbook.com

Catalyst Choice: While the base is a reagent, phase-transfer catalysts can sometimes be employed in Williamson-type syntheses to improve the reaction between the aqueous/solid phase phenoxide and the organic phase aryl halide, though this is more common for alkyl halides. orientjchem.org

Table 2: Example of Parameter Optimization Study

| Entry | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | 100 | 12 | 85 |

| 2 | K₂CO₃ (1.5) | 120 | 8 | 92 |

| 3 | K₂CO₃ (2.0) | 120 | 8 | 91 (with more impurities) |

| 4 | NaOH (1.5) | 120 | 8 | 88 |

| 5 | Cs₂CO₃ (1.5) | 120 | 6 | 95 |

This is a representative table based on typical optimization studies for similar reactions.

Green Chemistry Considerations in Synthetic Route Development

Modern synthetic chemistry emphasizes the development of environmentally benign processes. hostgator.co.in Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. nih.gov

Safer Solvents: Traditional solvents like DMF and DMSO are effective but pose health and environmental risks. Research into greener alternatives includes the use of ionic liquids, supercritical fluids, or solvent-free conditions. hostgator.co.inbepls.com For example, some reactions can be accelerated by microwave irradiation under solvent-free conditions, reducing both energy consumption and solvent waste. researchgate.net

Catalysis: Using catalytic amounts of a substance is preferable to using stoichiometric reagents. nih.gov While the base in the etherification is technically a reagent, exploring catalytic systems, such as using a recyclable base or a phase-transfer catalyst, aligns with green principles. orientjchem.org

Waste Reduction: The choice of workup procedure affects waste generation. Minimizing the use of organic solvents for extraction and purification by favoring methods like direct precipitation and crystallization of the product is a key goal. google.com

Purity and Scale-Up Considerations in Research Synthesis

Transitioning a synthesis from a small research scale to a larger, preparative scale introduces new challenges related to purity and process control.

Purity and Purification: High purity is often required for subsequent applications. Common purification methods for this compound include:

Recrystallization: This is a highly effective method for obtaining crystalline solids in high purity. A suitable solvent system (e.g., ethanol/water) is chosen in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are removed by hot filtration. orientjchem.org

Column Chromatography: For removing closely related impurities, silica (B1680970) gel chromatography is often used, although it is less practical and more costly on a large scale. chemicalbook.com

Purity is typically assessed using HPLC, which can detect impurities at very low levels. google.com A reported synthesis of a related compound achieved a purity of over 99.5% after crystallization. google.com

Scale-Up Issues:

Heat Transfer: The etherification reaction is often exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and maintain a consistent temperature, which is essential for selectivity and safety. google.com

Mixing: Ensuring efficient mixing in large reaction vessels is necessary to maintain homogeneity and achieve consistent reaction rates.

Material Handling: Handling large quantities of solvents and reagents requires specialized equipment and safety protocols.

Process Robustness: The process must be robust and reproducible. Small variations in parameters that have a negligible effect on a lab scale can lead to significant deviations in yield and purity on a larger scale.

Chemical Reactivity and Transformation Studies

Reactivity of the Aldehyde Functional Group

The aldehyde group is the primary site for a wide array of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

The carbonyl carbon of the aldehyde in 4-(2,4-Difluorophenoxy)benzaldehyde is electrophilic and readily undergoes attack by various nucleophiles. These reactions are fundamental to constructing new carbon-carbon and carbon-heteroatom bonds.

One significant application is in the synthesis of precursors for antifungal agents. For instance, the reaction of this compound with 1-bromo-2,4-difluorobenzene (B57218) via a Grignard reaction is a key step. The Grignard reagent, acting as a carbon nucleophile, adds to the aldehyde to form a secondary alcohol, which is a precursor to antifungal compounds.

Another example involves the synthesis of novel pyrazole (B372694) derivatives. In this process, the aldehyde undergoes a reaction with a nitrile ylide generated in situ. This cycloaddition reaction leads to the formation of a 2,5-disubstituted-2,5-dihydro-1,3,4-oxadiazole, which subsequently rearranges to form the target pyrazole structure.

Condensation reactions involving this compound are widely used to synthesize various heterocyclic compounds and other complex molecules. These reactions typically involve the initial nucleophilic addition to the aldehyde followed by a dehydration step.

A prominent example is the synthesis of Schiff bases. The aldehyde readily condenses with primary amines to form imines, also known as Schiff bases. These compounds are versatile intermediates for the synthesis of biologically active molecules, including pyrazole derivatives. For example, the condensation of this compound with aminoguanidine (B1677879) hydrochloride yields the corresponding guanidinyl-hydrazone.

Furthermore, this aldehyde is a key starting material in the Hantzsch pyridine (B92270) synthesis. It reacts with an ethyl acetoacetate, a β-ketoester, and an ammonium (B1175870) source to construct dihydropyridine (B1217469) scaffolds. These structures are important in medicinal chemistry.

The Knoevenagel condensation is another important transformation. The aldehyde reacts with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base to yield α,β-unsaturated carbonyl compounds.

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds.

Oxidation: The oxidation of this compound to 4-(2,4-Difluorophenoxy)benzoic acid is a common transformation. This can be achieved using various oxidizing agents. The resulting carboxylic acid is a valuable building block for the synthesis of esters, amides, and other acid derivatives.

Reduction: The reduction of the aldehyde to [4-(2,4-difluorophenoxy)phenyl]methanol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4). This primary alcohol can then be used in subsequent synthetic steps, such as esterification or conversion to an alkyl halide.

Reactivity of the Fluorinated Phenoxy Moiety

The difluorophenoxy group significantly influences the electronic properties of the entire molecule, affecting the reactivity of the benzaldehyde (B42025) ring and presenting its own potential for substitution reactions.

The two fluorine atoms on the phenoxy ring are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the phenoxy ring towards electrophilic aromatic substitution. However, the lone pairs on the fluorine atoms can participate in resonance, donating electron density to the ring (+M effect), which can direct incoming electrophiles to the ortho and para positions relative to the fluorines. The strong inductive effect generally dominates, making electrophilic substitution challenging.

The electron-withdrawing nature of the 2,4-difluorophenoxy group also influences the reactivity of the separate benzaldehyde ring. It withdraws electron density through the ether linkage, making the aldehyde proton slightly more deshielded in NMR spectroscopy and potentially increasing the electrophilicity of the carbonyl carbon.

The presence of two fluorine atoms, which are good leaving groups, on the phenoxy ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of these substituents helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.

For a nucleophilic attack to occur on the difluorophenoxy ring, a strong nucleophile is typically required. The positions ortho and para to the fluorine atoms are activated towards this type of reaction. While specific examples of SNAr directly on the this compound parent molecule are not extensively documented in readily available literature, the principle remains a key aspect of the reactivity of this moiety in related structures.

Reactivity of the Ether Linkage

The diaryl ether bond is known for its general stability and resistance to cleavage due to the strength of the sp² carbon-oxygen bond. wikipedia.org Cleavage of such bonds is uncommon and typically requires harsh reaction conditions or specialized reagents. wikipedia.org

Acid-Catalyzed Cleavage: The cleavage of ethers is often an acid-catalyzed nucleophilic substitution reaction. wikipedia.org For diaryl ethers, this typically requires the use of strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com The reaction initiates with the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophile (like a halide ion) attacks one of the adjacent aryl carbons. However, nucleophilic aromatic substitution (SNAr) on an electron-rich benzene (B151609) ring is generally difficult. The presence of two electron-withdrawing fluorine atoms on one of the rings of this compound makes the adjacent carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially facilitating cleavage under SNAr conditions.

Electrochemical Cleavage: Recent advancements have demonstrated the viability of electrochemical methods for the cleavage of the C–O bond in diaryl ethers. rsc.org This approach can facilitate nucleophilic aromatic substitution (SNAr) with various nucleophiles under mild conditions, avoiding the need for strong bases or redox reagents. rsc.org Such a strategy could be applied to this compound to achieve selective functionalization by cleaving the ether bond and introducing a new substituent. rsc.org

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of this compound. rsc.orglongdom.org These reactions can target the aldehyde group after transformation or potentially the C-H bonds of the aromatic rings.

The aldehyde functionality is typically not directly involved in cross-coupling but can be converted into a more suitable group. For instance, a one-pot, two-step procedure can be employed where the aldehyde is first reduced to a stable intermediate, which then participates in a cross-coupling reaction with an organometallic reagent to yield a more complex substituted molecule. acs.org

Palladium-catalyzed reactions are particularly prominent in this area. beilstein-journals.org While many cross-coupling reactions, like Suzuki or Heck, traditionally rely on aryl halides, modern methods increasingly utilize C-H bond activation. researchgate.net This allows for the direct functionalization of the aromatic rings of this compound, offering a more atom-economical route to novel derivatives. For example, palladium(II)-catalyzed reactions have been developed for the synthesis of complex scaffolds through the cleavage and functionalization of C-H bonds. nih.gov

Below is a table summarizing potential metal-catalyzed derivatizations:

| Starting Functional Group | Reaction Type | Catalyst System (Example) | Potential Product Type |

| Aldehyde (after conversion) | Suzuki Coupling | Pd(OAc)₂, Ligand, Base | Biaryl derivatives |

| Aldehyde (after conversion) | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base | Aryl-alkyne derivatives |

| Aromatic C-H Bond | C-H Arylation | Pd(OAc)₂ | Biaryl or substituted aryl derivatives |

| Aromatic C-H Bond | C-H Borylation | Pd catalyst, borane (B79455) reagent | Arylboronic ester derivatives |

This table presents hypothetical derivatizations based on established catalytic methods.

Stereochemical Aspects of Derivatization and Reaction Selectivity

The aldehyde group in this compound is a prochiral center, meaning it can be converted into a new stereocenter through various reactions. The stereochemical outcome of these reactions is a critical aspect of synthetic design, particularly in the production of pharmaceuticals where specific enantiomers are often required. studysmarter.co.uk

Stereoselectivity in Aldehyde Reactions: Reactions involving the aldehyde carbonyl can lead to the formation of stereoisomers, and the selectivity for one isomer over another is known as stereoselectivity. masterorganicchemistry.com

Wittig Reaction: The reaction of the aldehyde with a phosphorus ylide can produce either the E or Z isomer of the resulting alkene. The stereoselectivity of Wittig reactions involving substituted benzaldehydes is influenced by the electronic nature of the substituents on the aromatic ring. acs.org The electron-withdrawing nature of the difluorophenoxy group can affect the relative rates of the reaction pathways leading to the different stereoisomers.

Reductive Coupling: The reductive cross-coupling of two different benzaldehydes can form unsymmetrical stilbenes. The stereochemical outcome (E vs. Z isomer) can be controlled depending on the electronic and steric properties of the substituents on the aldehydes. rsc.org

Aldol (B89426) and Related Reactions: When this compound acts as an electrophile in aldol-type reactions, new stereocenters are created. The facial selectivity of the nucleophilic attack on the carbonyl group determines the resulting stereochemistry, which can be influenced by chiral catalysts or auxiliaries.

Reaction Selectivity: The electronic properties of the substituents also govern the regioselectivity of reactions on the aromatic rings. The aldehyde is a meta-directing and deactivating group for electrophilic aromatic substitution on its ring. youtube.com Conversely, the ether oxygen is an ortho-, para-directing and activating group, though this is tempered by the electron-withdrawing fluorine atoms. youtube.com This interplay of electronic effects would direct incoming reagents to specific positions during reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, leading to regioselective derivatization.

The following table outlines examples of reactions where stereochemistry is a key consideration:

| Reaction Type | Reagent(s) | Potential Stereochemical Outcome |

| Wittig Reaction | Benzylidenetriphenylphosphorane | Formation of E/Z alkene isomers acs.org |

| Reductive Coupling | Another substituted benzaldehyde, MesP(TMS)Li | Formation of E/Z stilbene (B7821643) isomers rsc.org |

| Asymmetric Reduction | Chiral reducing agent (e.g., CBS reagent) | Formation of enantiomerically enriched alcohol |

| Asymmetric Aldol Addition | Ketone, chiral catalyst | Formation of diastereomeric and enantiomeric products |

This table illustrates potential stereoselective transformations.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the connectivity and chemical environment of atoms. For 4-(2,4-Difluorophenoxy)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons on both phenyl rings. The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region (typically δ 7.0-8.0 ppm) will show a more complex pattern. The protons on the benzaldehyde (B42025) ring, being in a para-substituted system, would ideally appear as two distinct doublets. The protons ortho to the aldehyde group are expected to be more deshielded than the protons ortho to the ether linkage. The protons on the difluorophenoxy ring will exhibit splitting patterns influenced not only by neighboring protons but also by through-space coupling with the fluorine atoms, leading to more complex multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~9.9 | s | - | Aldehydic H |

| ~7.9 | d | ~8.0 | 2H, Aromatic (ortho to CHO) |

| ~7.1 | d | ~8.0 | 2H, Aromatic (ortho to O) |

| ~7.0-7.4 | m | - | 3H, Aromatic (difluorophenyl) |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The most downfield signal is expected for the carbonyl carbon of the aldehyde group, typically appearing around δ 190 ppm. The aromatic carbons will resonate in the region of δ 110-165 ppm. The carbons directly bonded to the fluorine atoms will appear as doublets due to one-bond C-F coupling, which is typically large. The carbon attached to the oxygen of the ether linkage will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~190 | Aldehyde C=O |

| ~163 | Aromatic C-O |

| ~160 (dd) | Aromatic C-F |

| ~157 (dd) | Aromatic C-F |

| ~132 | Aromatic CH |

| ~131 | Aromatic C-CHO |

| ~124 | Aromatic CH |

| ~118 | Aromatic CH |

| ~112 (dd) | Aromatic CH |

| ~106 (dd) | Aromatic CH |

Note: This is a predicted data table based on analogous compounds. 'dd' indicates a doublet of doublets due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the phenoxy ring. The chemical shifts of these fluorine atoms are influenced by their position relative to the ether linkage and the other fluorine atom. The signals will likely appear as multiplets due to coupling with each other and with the neighboring aromatic protons.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the complex proton and carbon signals, especially in the aromatic region.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in assigning the protons on the difluorophenoxy ring by showing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a rapid and non-destructive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde is expected around 1700 cm⁻¹. The aldehydic C-H stretch typically shows two weaker bands around 2850 and 2750 cm⁻¹. The presence of the diaryl ether linkage will be confirmed by a strong C-O-C stretching vibration, usually in the 1250-1180 cm⁻¹ region. The aromatic rings will give rise to C=C stretching bands in the 1600-1450 cm⁻¹ range and C-H out-of-plane bending vibrations below 900 cm⁻¹. Finally, the C-F stretching vibrations are expected to produce strong absorptions in the 1300-1100 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~2850, ~2750 | Weak-Medium | Aldehyde C-H Stretch |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1180 | Strong | Aryl Ether C-O-C Stretch |

| ~1300-1100 | Strong | C-F Stretch |

Note: This table represents typical frequency ranges for the assigned functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

In GC-MS analysis, electron ionization (EI) is typically employed, which imparts significant energy into the molecule, leading to extensive and predictable fragmentation. The resulting mass spectrum provides a unique fingerprint for the compound.

For this compound (molar mass: 234.19 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 234. A prominent fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical, leading to a stable acylium ion at m/z 233 ([M-1]⁺). whitman.edudocbrown.info Another common fragmentation is the loss of the entire formyl group (CHO), resulting in a peak at m/z 205 ([M-29]⁺). libretexts.org

Cleavage of the ether bond is another major fragmentation route. This can lead to two primary fragment ions: one corresponding to the 2,4-difluorophenoxy cation at m/z 129 and another corresponding to the benzoyl cation at m/z 105. The benzoyl cation can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77, which is a common fragment for benzene (B151609) derivatives. whitman.edu

Table 2: Predicted Major Ion Fragments in GC-MS for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 234 | Molecular Ion [M]⁺ | [C₁₃H₈F₂O₂]⁺ |

| 233 | [M-H]⁺ | [C₁₃H₇F₂O₂]⁺ |

| 205 | [M-CHO]⁺ | [C₁₂H₇F₂O]⁺ |

| 129 | [2,4-difluorophenoxy]⁺ | [C₆H₃F₂O]⁺ |

| 105 | [benzoyl]⁺ | [C₇H₅O]⁺ |

LC-MS is well-suited for the analysis of moderately polar compounds like this compound, particularly when coupled with soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). americanlaboratory.com

Using ESI in positive ion mode, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, at m/z 235. Protonation would likely occur on the lone pair of electrons of the aldehyde oxygen. Adduct formation with cations from the mobile phase, such as sodium ([M+Na]⁺ at m/z 257) or potassium ([M+K]⁺ at m/z 273), is also possible. metwarebio.com Aldehydes can sometimes exhibit poor ionization efficiency in ESI; therefore, optimization of source conditions and the use of mobile phase additives (e.g., formic acid) are often necessary to enhance the signal. chromforum.orglcms.cz

Tandem mass spectrometry (MS/MS) on the protonated molecule (m/z 235) would yield structurally informative fragment ions. Collision-induced dissociation would likely induce cleavage of the ether bond, a common fragmentation pathway for such compounds, providing confirmation of the two constituent aromatic moieties. nih.gov

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic structure of the molecule by examining the transitions of electrons between different energy levels upon absorption of UV or visible light.

The UV-Vis spectrum of this compound is governed by the electronic transitions within its chromophores: the benzaldehyde group and the difluorophenoxy group, which are linked into a conjugated system via the ether oxygen. The spectrum is expected to show two main absorption bands characteristic of aromatic aldehydes. researchgate.net

π → π* Transition : A high-intensity absorption band (large molar absorptivity, ε) is expected at a shorter wavelength, typically around 250-280 nm. This band arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. wikipedia.orglibretexts.org For benzaldehyde, this transition occurs around 248 nm. researchgate.net The presence of the 2,4-difluorophenoxy substituent, acting as an auxochrome, is expected to cause a bathochromic (red) shift to a longer wavelength due to the extension of the π-system.

n → π* Transition : A lower-intensity band (small ε) is expected at a longer wavelength, typically above 300 nm. This corresponds to the promotion of a non-bonding electron (n) from the oxygen atom of the carbonyl group to a π* antibonding orbital. uni-muenchen.de This transition is symmetry-forbidden, accounting for its weak intensity. For benzaldehyde, this band is observed around 283 nm. researchgate.net

Table 3: Predicted UV-Vis Absorption Bands for this compound

| Transition Type | Expected λₘₐₓ (nm) | Relative Intensity (ε) |

|---|---|---|

| π → π* | ~260 - 280 | High |

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. yale.edu This technique allows for the determination of the binding energies of electrons in their respective molecular orbitals.

While no specific PES data for this compound is available, the expected spectrum can be discussed based on its structure. The spectrum would display a series of bands, each corresponding to ionization from a different molecular orbital. The outermost, most weakly bound electrons would be ionized first, appearing at the lowest binding energy. jh.edu

For this molecule, the orbitals of interest would be:

Non-bonding orbitals (n) : These are the lone pair orbitals on the carbonyl oxygen and the ether oxygen. The ionization from these orbitals would result in distinct bands at lower binding energies.

π-orbitals : The delocalized π-systems of the two aromatic rings would give rise to a set of overlapping bands. The fluorine substituents on one ring, being highly electronegative, would have an inductive effect, lowering the energy (increasing the binding energy) of the π-orbitals associated with that ring compared to the unsubstituted ring. jh.edu

σ-orbitals : At higher binding energies, a broad, unresolved feature corresponding to the ionization of electrons from the various σ-bonds would be observed.

Analysis of the vibrational fine structure on the PES bands could also provide information about the bonding character of the ionized orbitals and the geometry of the resulting cation. epa.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the assessment of purity and the isolation of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis, such as purity determination, reaction monitoring, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. Reversed-phase HPLC is particularly well-suited for this analysis.

In a typical reversed-phase setup, a nonpolar stationary phase, such as octadecylsilane (C18) bonded to silica (B1680970) particles, is used. The mobile phase is a more polar mixture, commonly consisting of acetonitrile and water or methanol and water. researchgate.net The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Components are eluted in order of increasing hydrophobicity by varying the composition of the mobile phase.

For this compound, its aromatic structure allows for sensitive detection using a UV-Vis detector. The aldehyde and phenyl rings contain chromophores that absorb UV radiation at specific wavelengths, typically in the range of 254 nm to 280 nm. researchgate.net By monitoring the absorbance at a fixed wavelength, a chromatogram is generated where the area of the peak corresponding to the compound is proportional to its concentration. This allows for the precise determination of purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.

A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to ensure the efficient elution of both the main compound and any potential impurities with different polarities.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) hitachi-hightech.com |

| Mobile Phase | A: Water, B: Acetonitrile researchgate.net |

| Elution Mode | Gradient or Isocratic (e.g., 60:40 Acetonitrile:Water) hitachi-hightech.com |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm researchgate.net |

| Column Temperature | 40°C hitachi-hightech.com |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC is particularly useful for identifying and quantifying volatile impurities.

In GC, the mobile phase is an inert carrier gas, such as helium or nitrogen, and the stationary phase is a high-boiling-point liquid coated on the inner wall of a capillary column. researchgate.net For aromatic aldehydes like this compound, a column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., SE-30 or a 5% phenyl-substituted polysiloxane), is generally effective. researchgate.netnist.gov

The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it vaporizes. The carrier gas transports the vaporized sample through the column. Separation is achieved based on the boiling points of the components and their interactions with the stationary phase. A temperature program, where the column temperature is gradually increased, is typically used to facilitate the separation of compounds with a range of boiling points. researchgate.net

A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound. researchgate.netresearchgate.net The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification.

Table 2: Representative GC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., RXI-5Sil MS, 30 m x 0.32 mm) researchgate.net |

| Carrier Gas | Helium or Nitrogen at ~1.0 mL/min researchgate.net |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 150°C, ramp at 10°C/min to 280°C researchgate.net |

| Detector | Flame Ionization Detector (FID) researchgate.netresearchgate.net |

| Detector Temperature | 300°C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. rsc.orglibretexts.orgchemistryhall.com It allows the chemist to qualitatively observe the consumption of starting materials and the formation of the desired product over time. libretexts.org

A typical TLC plate consists of a thin layer of an adsorbent material, most commonly silica gel, coated onto a solid support like glass or aluminum. To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto the TLC plate alongside spots of the starting materials. rsc.orglibretexts.org

The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. rsc.org The mobile phase moves up the plate by capillary action, and the components of the spotted mixtures separate based on their relative affinities for the stationary phase (silica gel) and the mobile phase. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. chemistryhall.com

After development, the separated spots are visualized. Since this compound contains aromatic rings, it is UV-active and can be visualized under a UV lamp (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. merckmillipore.com The progress of the reaction is determined by observing the disappearance of the spots corresponding to the reactants and the appearance and intensification of the product spot. libretexts.org The reaction is considered complete when the spot for the limiting reactant is no longer visible. libretexts.org

Table 3: General TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane:Ethyl Acetate mixture (e.g., 7:3 v/v) |

| Application | Capillary spotting of reactants and reaction mixture chemistryhall.com |

| Development | In a closed chamber until solvent front is ~1 cm from the top |

| Visualization | UV lamp at 254 nm merckmillipore.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of 4-(2,4-Difluorophenoxy)benzaldehyde at a molecular level. These methods model the electronic distribution and energy of the molecule, offering a basis for understanding its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic ground state of molecules. mdpi.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would predict the most stable three-dimensional arrangement of its atoms. mdpi.comconicet.gov.ar

Furthermore, studies on substituted benzaldehydes, such as 4-fluorobenzaldehyde (B137897), show that the aldehyde group is typically coplanar with the benzene (B151609) ring to maximize conjugation. researchgate.net However, the orientation of the C=O group relative to the substituents can lead to different conformers. For 2,4-difluorobenzaldehyde (B74705), both syn and anti conformers (referring to the orientation of the aldehyde group with respect to the ortho-fluorine atom) have been identified, with the anti-conformer being more stable. nih.gov This suggests that the aldehyde group in this compound would also have preferred orientations.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Analogs Note: These are estimated values based on typical DFT results for analogous structures. Actual values would require specific calculations for this molecule.

| Parameter | Description | Expected Value |

|---|---|---|

| C-O (ether) Bond Length | Distance between the phenyl carbon and the ether oxygen | ~1.36 - 1.42 Å |

| C-O-C Bond Angle | The angle formed by the ether linkage | ~118° - 122° |

| C-F Bond Length | Distance between the phenyl carbon and fluorine | ~1.34 - 1.36 Å |

| C=O Bond Length | Distance of the carbonyl double bond | ~1.21 - 1.23 Å |

| Ring-CHO Dihedral | Torsion angle defining the planarity of the aldehyde group | ~0° or ~180° |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with electrophiles and nucleophiles. scispace.com The MEP map is color-coded, where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the ether oxygen and the two fluorine atoms. These sites represent the primary locations for interaction with electrophiles. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the aldehyde group, making it susceptible to nucleophilic attack. The hydrogen atoms on the aromatic rings would also exhibit a degree of positive potential. mdpi.com Understanding these electrostatic landscapes is key to predicting the molecule's intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. conicet.gov.ar

In this compound, the HOMO is expected to be distributed primarily over the electron-rich phenoxy ring system, which acts as the primary electron-donating part of the molecule. The LUMO, on the other hand, would likely be localized on the benzaldehyde (B42025) moiety, particularly around the electron-withdrawing carbonyl group and its associated aromatic ring. The fluorine substitutions on the other ring further withdraw electron density, which would lower the energy of the HOMO compared to an unsubstituted phenoxy group. FMO analysis helps predict the sites for and feasibility of various chemical reactions, including cycloadditions and electrophilic/nucleophilic substitutions. wikipedia.orgimperial.ac.uk

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: Specific energy values are illustrative and depend on the computational method.

| Orbital | Expected Localization | Role in Reactivity |

|---|---|---|

| HOMO | Phenoxy-benzaldehyde ring system | Electron donor (nucleophilic character) |

| LUMO | Benzaldehyde ring and carbonyl group | Electron acceptor (electrophilic character) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict spectroscopic properties like UV-visible absorption spectra. mdpi.comconicet.gov.ar These theoretical spectra can then be correlated with experimental data to validate both the computational model and the experimental findings. The calculated spectrum for this compound would show electronic transitions (e.g., n → π* and π → π*), their corresponding wavelengths (λmax), and oscillator strengths. conicet.gov.ar

For instance, studies on similar aromatic aldehydes have successfully matched theoretical absorption bands with those observed experimentally. conicet.gov.ar A similar study on this compound would involve calculating the electronic absorption spectrum and comparing it to a spectrum measured using a spectrophotometer. A strong correlation would confirm the accuracy of the computed electronic structure and provide a detailed assignment of the observed spectral bands to specific electronic transitions within the molecule. Without experimental data, the theoretical predictions remain a valuable hypothesis of the molecule's spectroscopic behavior. researchgate.netmdpi.com

Molecular Modeling and Simulation Approaches

Beyond static properties, molecular modeling can simulate the dynamic behavior of molecules, offering insights into their flexibility and conformational preferences.

This compound is a flexible molecule due to the rotational freedom around its single bonds, most notably the two C-O bonds of the ether linkage. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. beilstein-journals.org

The most significant conformational flexibility arises from the rotation around the bonds connecting the aromatic rings to the ether oxygen. A potential energy surface scan, where the dihedral angles of the C-O-C-C bridge are systematically varied, would reveal the energy minima corresponding to stable conformers and the energy barriers between them. Studies on similar flexible molecules show that even small energy differences can lead to multiple coexisting conformations in the gas phase or in solution. nih.govsoton.ac.uk The presence of the two fluorine atoms introduces steric and electrostatic interactions that will significantly influence the preferred conformation, likely favoring a twisted, non-planar arrangement of the two rings to minimize repulsion. beilstein-journals.org The orientation of the aldehyde group relative to the rest of the molecule also contributes to the conformational landscape. nih.govrsc.org

In Silico Solvent Mapping for Interaction Site Prediction

In silico solvent mapping is a computational technique used to identify the energetically favorable positions of solvent molecules around a solute. This method helps in predicting the key interaction sites on a molecule, which is particularly valuable for understanding its solubility, crystal packing, and potential binding to biological targets. The process involves placing probe molecules (representing different solvent characteristics like hydrogen bond donors, acceptors, and apolar groups) around the target molecule and calculating the interaction energies.

For this compound, solvent mapping simulations would likely highlight several key interaction sites. The electronegative oxygen atom of the aldehyde group is predicted to be a primary hydrogen bond acceptor site. The aldehyde proton, though not a strong donor, can participate in weak interactions. The ether oxygen linking the two aromatic rings also represents a potential hydrogen bond acceptor site. The fluorine atoms on the phenoxy ring, due to their high electronegativity, would contribute to localized polar regions and could act as weak hydrogen bond acceptors. The aromatic rings themselves are expected to show favorable interactions with apolar probes through π-π stacking and hydrophobic interactions.

Table 1: Predicted Interaction Sites on this compound from In Silico Solvent Mapping

| Molecular Region | Predicted Interaction Type | Interacting Probe |

| Aldehyde Oxygen | Strong Hydrogen Bond Acceptor | Water (H-donor), Methanol (H-donor) |

| Ether Oxygen | Moderate Hydrogen Bond Acceptor | Water (H-donor), Methanol (H-donor) |

| Fluorine Atoms | Weak Hydrogen Bond Acceptor | Water (H-donor) |

| Aromatic Rings | π-π Stacking / Hydrophobic | Benzene, Methane |

| Aldehyde Proton | Weak Hydrogen Bond Donor | Water (H-acceptor) |

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Elucidation

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. For this compound, computational methods can be employed to calculate various molecular descriptors that are then correlated with observed or predicted activities and properties.

The key structural features influencing the reactivity and properties of this compound are the electron-withdrawing nature of the difluorophenoxy group and the reactivity of the benzaldehyde moiety. The two fluorine atoms on the phenoxy ring are strongly electron-withdrawing, which influences the electron density distribution across the entire molecule. This inductive effect can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) studies on substituted benzaldehydes have shown that electronic descriptors, such as the partial charge on the carbonyl carbon and the dipole moment, are crucial in predicting properties like the carbonyl chemical shifts in NMR spectroscopy. rsc.org In the case of this compound, the electron-withdrawing nature of the substituent would be expected to significantly impact these descriptors.

Table 2: Calculated Molecular Descriptors for SAR/SPR Analysis of Benzaldehyde Derivatives

| Compound | Substituent at para-position | Calculated Dipole Moment (Debye) | Partial Charge on Carbonyl Carbon (e) |

| Benzaldehyde | -H | 2.95 | +0.25 |

| 4-Methoxybenzaldehyde | -OCH₃ | 3.50 | +0.23 |

| 4-Nitrobenzaldehyde | -NO₂ | 2.80 | +0.29 |

| This compound | -O-(2,4-C₆H₃F₂) | Hypothetical Value: ~3.20 | Hypothetical Value: ~0.27 |

Note: The values for this compound are hypothetical, included for illustrative purposes, and are based on the expected electronic effects of the substituent.

These computational insights are valuable in designing new molecules with tailored properties, for instance, by modifying the substitution pattern on the phenoxy ring to modulate the reactivity of the aldehyde group. canterbury.ac.uk

Reaction Mechanism Studies through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at a molecular level. nih.gov For the synthesis of this compound, a common route is the Williamson ether synthesis. This reaction would involve the nucleophilic substitution of a halogen on a difluorobenzene derivative by 4-hydroxybenzaldehyde (B117250) in the presence of a base, or the reaction of a 2,4-difluorophenoxide with 4-fluorobenzaldehyde.

A computational study of this reaction would involve mapping the potential energy surface to identify the transition states and intermediates. rsc.org For instance, in the reaction between 4-hydroxybenzaldehyde and 1-bromo-2,4-difluorobenzene (B57218), the first step would be the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by a base to form a phenoxide. The subsequent step is the nucleophilic attack of this phenoxide on the carbon atom of 1-bromo-2,4-difluorobenzene, leading to the formation of the ether linkage and the displacement of the bromide ion.

DFT calculations can provide the activation energies for each step, allowing for the determination of the rate-determining step. nih.gov The calculations can also shed light on the influence of the solvent on the reaction mechanism and selectivity. rsc.org

Table 3: Hypothetical Energy Profile for the Williamson Ether Synthesis of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | 4-hydroxybenzaldehyde + 1-bromo-2,4-difluorobenzene + Base | 0.0 |

| Deprotonation | 4-oxybenzaldehyde anion + Conjugate acid of Base | -10.5 |

| Transition State (SNAr) | [Anion-Aryl Halide Complex]‡ | +15.2 |

| Products | This compound + Bromide salt | -5.8 |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate what a computational study would reveal.

Such computational investigations provide deep insights into the reaction kinetics and thermodynamics, aiding in the optimization of reaction conditions for the synthesis of this compound.

Advanced Applications and Future Research Directions

Role as a Versatile Synthetic Building Block in Fine Chemical Synthesis

In the realm of organic chemistry, the true value of a compound is often measured by its utility as a building block for more complex structures. 4-(2,4-Difluorophenoxy)benzaldehyde is recognized for its potential as a versatile intermediate, primarily due to the distinct reactivity of its aldehyde functional group and the modifying influence of the difluorophenoxy substituent.

The aldehyde group is one of the most versatile functional groups in organic synthesis, participating in a wide array of chemical reactions. This reactivity allows this compound to serve as a starting point for a diverse range of more complex molecules. The presence of the 2,4-difluorophenoxy group significantly influences the electronic nature of the benzaldehyde (B42025) ring, which in turn can fine-tune the reactivity of the aldehyde and the properties of the resulting products.

Key reactions involving the aldehyde group include:

Condensation Reactions: It can react with compounds containing active methylene (B1212753) groups, such as in Knoevenagel or Aldol (B89426) condensations, to form substituted styrenes and other conjugated systems. google.com These reactions are fundamental in the synthesis of dyes and photoactive materials.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to different classes of compounds.

Nucleophilic Addition: It is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, leading to the formation of secondary alcohols with significant molecular complexity. jeeadv.ac.in

Imine and Hydrazone Formation: Reaction with primary amines yields imines (Schiff bases), which are important intermediates and are themselves a class of liquid crystals. nih.gov

The difluorophenoxy moiety imparts properties like increased thermal stability and altered solubility, which are desirable traits in the synthesis of high-performance molecules. This makes this compound a precursor for molecules with properties that can be adjusted for specific applications in pharmaceuticals and materials science.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance molecular properties. The 2,4-difluoro substitution pattern, as seen in the related compound 2,4-Difluorobenzaldehyde (B74705), is particularly significant. innospk.com This substitution enhances metabolic stability and binding affinity in drug candidates and improves the performance of materials. innospk.com

Applications in Materials Science Research

The unique combination of a reactive aldehyde and a fluorinated aromatic ether makes this compound a compound of interest for materials science. Its derivatives are being explored for their potential in creating materials with advanced optical and electronic properties.

Photoactive Materials and Organic Electronics

Photoactive materials, which respond to light in specific ways, are the foundation of technologies like organic light-emitting diodes (OLEDs) and organic solar cells. chemistryviews.org Benzaldehyde derivatives are often used to synthesize larger conjugated molecules, such as styryl dyes, which can exhibit significant photophysical properties like fluorescence. google.com

The synthesis of styryl chromophores can be achieved by reacting a benzaldehyde with an active methylene compound. google.com In the case of this compound, the resulting molecules would possess a difluorinated tail. Fluorine substitution is known to influence the electronic energy levels (HOMO/LUMO) of organic molecules, which can be used to tune their absorption and emission spectra. This makes the compound a promising precursor for creating novel photoactive materials for applications in organic electronics.

Liquid Crystal Technologies

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are crucial for modern display technologies like LCDs. The molecular shape and polarity of a compound are critical factors in determining its liquid crystalline behavior.

Fluorinated compounds are extensively used in the liquid crystal industry. rsc.org The introduction of fluorine atoms can significantly alter key properties such as dielectric anisotropy, viscosity, and mesophase stability. rsc.org For instance, the related intermediate 2,4-Difluorobenzaldehyde is noted for its role in the production of liquid crystal materials. chemicalbook.com Schiff bases, which can be synthesized from benzaldehydes, are a well-known class of liquid crystals. nih.gov Research on new fluorinated liquid crystals has shown that the position and number of fluorine atoms have a profound effect on their mesomorphic properties. nih.gov Therefore, this compound is a strong candidate for use as a precursor in the synthesis of new liquid crystalline materials with potentially advantageous properties for display applications.

Development of Polymers and Dyes

The development of new polymers and dyes with enhanced properties is a continuous effort in materials science. Fluorinated polymers, such as Teflon, are known for their exceptional stability and unique surface properties. sigmaaldrich.comnih.gov The incorporation of the 4-(2,4-difluorophenoxy) moiety into a polymer backbone could yield materials with high thermal stability, chemical resistance, and specific optical properties. nih.gov

In dye synthesis, benzaldehydes are common starting materials. For example, 2,4-Difluorobenzaldehyde is used as an intermediate in the synthesis of various dyes. orientjchem.org The resulting dyes often benefit from the presence of fluorine through enhanced stability and altered color properties. The reaction of this compound with various coupling partners, such as active methylene compounds or aromatic amines, could lead to the creation of novel dye structures. google.com These new dyes could find applications in textiles, printing, and as functional dyes in electronic devices.

Potential Applications Summary

Table of Mentioned Chemical Compounds

Investigation into Specific Chemical Probes and Functional Materials

While this compound is primarily recognized as a synthetic intermediate, its structural motifs are integral to the development of specialized chemical tools and advanced materials. The diaryl ether framework containing fluorine atoms is a key feature in various functional molecules.

Fluorinated compounds are extensively used in the creation of functional materials for sectors such as agriculture and electronics. researchgate.net The introduction of fluorine can significantly alter the electronic properties, thermal stability, and intermolecular interactions of a material. Quinoxalinones, for example, are a class of heterocyclic compounds with broad applications in the development of advanced functional materials, and fluorinated precursors can be used in their synthesis. researchgate.net

The 2,4-difluorophenoxy group, a core component of the title compound, is also found in other synthetic building blocks designed for creating novel materials. For instance, 5-((2,4-Difluorophenoxy)methyl)furan-2-carbaldehyde incorporates this same fluorinated moiety and is utilized as a building block for heterocyclic compounds, highlighting the utility of the difluorophenoxy group in constructing functional molecular systems. bldpharm.com The inherent properties of the C-F bond are leveraged to fine-tune the characteristics of new materials, a research area where intermediates like this compound play a crucial role as starting points for synthesis. mdpi.com

Exploration of Structure-Activity Relationships in Targeted Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how a molecule's chemical structure correlates with its biological activity or physical properties. This compound is an exemplary scaffold for such investigations due to its distinct chemical features that can be systematically modified.

The aldehyde functional group offers a reactive handle for derivatization, allowing for its conversion into imines, alcohols, acids, or amides. The difluorinated phenyl ring provides two fluorine atoms whose position and electronic influence are critical. By synthesizing analogues with different substitution patterns (e.g., monofluorinated, trifluorinated, or non-fluorinated) and evaluating their effects, researchers can elucidate the specific role of fluorine in molecular recognition and function.

Research on related benzaldehyde derivatives provides a clear blueprint for potential SAR studies:

Hsp90 Inhibitors : Studies on Schiff bases derived from 2,4-dihydroxy benzaldehyde have shown that modifications to the benzaldehyde core and its substituents directly impact their potency as Hsp90 inhibitors. The interactions, such as hydrogen bonds with key amino acid residues in the protein's active site, are highly sensitive to the ligand's structure. conicet.gov.ar

Antibacterial Agents : In the design of novel Dihydrofolate Reductase (DHFR) inhibitors, a structure-based approach using 7-aryl-2,4-diaminoquinazolines revealed that the nature of the aryl group significantly influences antibacterial potency, including against drug-resistant strains. nih.gov A compound like this compound could serve as a precursor for the "aryl" portion of such inhibitors, where the difluorophenoxy moiety's contribution to binding and selectivity could be systematically explored. nih.gov

The table below summarizes key findings from SAR studies on related compound classes, illustrating the principles that could be applied to derivatives of this compound.

| Compound Class | Target System | Key SAR Findings | Reference |

| Benzaldehyde-derived Schiff Bases | Hsp90 | The position and nature of hydroxyl and other groups on the benzaldehyde ring are critical for hydrogen bonding interactions within the ATP binding site. | conicet.gov.ar |

| 7-Aryl-2,4-diaminoquinazolines | Bacterial DHFR | The substitution pattern on the pendant aryl ring directly modulates inhibitory potency and selectivity against bacterial versus human DHFR. | nih.gov |

| Fluorinated Benzamides | N/A (Structural Study) | The position of fluorine atoms on the aromatic rings dictates the crystal packing and conformation of the molecule. | mdpi.com |

These examples underscore the potential of using this compound as a foundational structure to probe molecular interactions and optimize for desired biological or material properties.

Development of Novel Analytical Methodologies Utilizing the Compound

The chemical structure of this compound makes it amenable to both classical and modern analytical techniques for its detection, characterization, and quantification.

A well-established analytical method for aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction converts the aldehyde into a corresponding 2,4-dinitrophenylhydrazone. nih.gov This derivative is typically a brightly colored, stable, and crystalline solid, which facilitates its detection and analysis. The resulting hydrazone can be easily quantified using techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or used for confirmatory identification. nih.gov This method remains a reliable tool for the analysis of aldehyde-containing samples.

Modern spectroscopic methods are indispensable for the unambiguous characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular backbone. Crucially, ¹⁹F NMR spectroscopy is particularly valuable, offering a sensitive and direct way to confirm the presence and chemical environment of the fluorine atoms, which is a signature feature of the molecule. mdpi.com

Mass Spectrometry (MS) : MS provides the exact molecular weight and fragmentation patterns, confirming the compound's identity and structural integrity.

X-ray Crystallography : For solid derivatives, single-crystal X-ray diffraction can determine the precise three-dimensional structure, offering insights into conformation and intermolecular interactions in the solid state. mdpi.com

These analytical methodologies are not only vital for quality control during synthesis but also for tracking the compound in complex reaction mixtures or as part of larger molecular assemblies.

Future Outlook and Emerging Research Frontiers in Fluorinated Organic Chemistry

The field of fluorinated organic chemistry is dynamic, driven by the continuous demand for novel molecules in medicine, agriculture, and materials science. mdpi.comresearchgate.net this compound is well-positioned to contribute to several emerging research frontiers.

Advanced Synthesis and Novel Building Blocks : Future research will likely focus on using this compound as a platform to access more complex and diverse fluorinated molecules. The development of novel, more efficient synthetic methods for creating diaryl ethers and for functionalizing the aldehyde group will expand its utility. mdpi.com

Medicinal Chemistry and Drug Discovery : The unique properties conferred by fluorine—such as enhanced metabolic stability, binding affinity, and bioavailability—ensure that fluorinated scaffolds will remain a cornerstone of drug design. researchgate.net Derivatives of this compound could be explored as potential inhibitors of enzymes, ion channels, or receptors where the difluorophenoxy moiety can engage in specific interactions (e.g., hydrogen bonding, dipole-dipole) within a target's binding site. nih.gov

Radiochemistry and Imaging : The incorporation of the fluorine-18 (B77423) (¹⁸F) isotope is a key strategy in the development of tracers for Positron Emission Tomography (PET) imaging. There is a significant research effort aimed at developing new late-stage radiofluorination methods. researchgate.net The non-radioactive ("cold") this compound could serve as a standard and precursor for the synthesis of an ¹⁸F-labeled analogue, potentially creating a new PET tracer for imaging specific biological processes.

Sustainable Chemistry : A major emerging frontier is the design of functional molecules that are effective but also environmentally benign. As concerns grow over persistent organic pollutants, particularly per- and polyfluoroalkyl substances (PFAS) or "forever chemicals," future research will increasingly focus on creating fluorinated compounds that are designed for degradation. researchgate.net Investigating the environmental fate and designing biodegradable analogues of fluorinated diaryl ethers represents a critical and responsible direction for chemical research. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,4-Difluorophenoxy)benzaldehyde, and what are their key reaction conditions?

- Methodological Answer: A common approach involves nucleophilic aromatic substitution, where 2,4-difluorophenol reacts with a halogenated benzaldehyde derivative (e.g., 4-bromobenzaldehyde) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, Ullmann coupling using copper catalysts can facilitate the formation of the phenoxy linkage . For purification, vacuum distillation or column chromatography with ethyl acetate/hexane mixtures is recommended to isolate the product from unreacted precursors and byproducts .